2-Methylthiopurine-13C, d3 2-Methylthiopurine-13C, d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668849
InChI: InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3
SMILES:
Molecular Formula: C6H6N4S
Molecular Weight: 170.22 g/mol

2-Methylthiopurine-13C, d3

CAS No.:

Cat. No.: VC16668849

Molecular Formula: C6H6N4S

Molecular Weight: 170.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methylthiopurine-13C, d3 -

Specification

Molecular Formula C6H6N4S
Molecular Weight 170.22 g/mol
IUPAC Name 2-(trideuterio(113C)methylsulfanyl)-7H-purine
Standard InChI InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3
Standard InChI Key GEVCSRLIETZLTD-KQORAOOSSA-N
Isomeric SMILES [2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2
Canonical SMILES CSC1=NC=C2C(=N1)N=CN2

Introduction

Synthesis and Isotopic Incorporation Strategies

The synthesis of 2-Methylthiopurine-13C, d3 follows established protocols for isotopic labeling of small molecules. MedChemExpress synthesizes this compound using precursor-directed biosynthesis or chemical synthesis with isotopically enriched starting materials . For example, deuterium is introduced via hydrogen-deuterium exchange reactions or by using deuterated reagents such as D2O\text{D}_2\text{O} or CD3I\text{CD}_3\text{I} . Carbon-13 incorporation often involves labeled carbon sources like 13C^{13}\text{C}-formaldehyde or 13C^{13}\text{C}-methyl groups in precursor molecules .

A representative synthetic pathway might involve:

  • Deuteration: Reacting 2-Methylthiopurine with deuterated methylating agents under controlled conditions.

  • 13C^{13}\text{C} Labeling: Introducing 13C^{13}\text{C}-enriched methyl groups during the purine ring assembly or through post-synthetic modification .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve isotopic and chemical purity .

This approach ensures minimal isotopic dilution and maintains the compound’s stability under physiological conditions .

Applications in Pharmacological Research

Metabolic Pathway Tracing

2-Methylthiopurine-13C, d3 is extensively used to study the metabolism of thiopurine drugs such as 6-mercaptopurine (6-MP) and azathioprine. These drugs are prodrugs converted into active thioguanine nucleotides (TGNs) that inhibit DNA synthesis in rapidly dividing cells . By tracing the labeled methylthiopurine metabolites, researchers quantify metabolic flux through pathways like thiopurine methyltransferase (TPMT)-mediated methylation, which inactivates thiopurines and influences drug efficacy and toxicity .

For instance, co-administration of TPMT inhibitors (e.g., aspirin or mesalazine) with thiopurines can lead to elevated TGN levels and severe myelosuppression . Using 2-Methylthiopurine-13C, d3, scientists model these interactions in vitro to predict in vivo outcomes and optimize dosing regimens .

Pharmacokinetic Studies

Deuterium labeling alters the pharmacokinetics of drugs by affecting hydrogen bond strength and metabolic enzyme affinity. Russak et al. demonstrated that deuterated drugs exhibit prolonged half-lives due to the kinetic isotope effect (KIE), where C-D bonds are cleaved more slowly than C-H bonds . For 2-Methylthiopurine-13C, d3, this property allows researchers to:

  • Track absorption, distribution, and excretion rates without isotopic interference.

  • Compare the stability of labeled vs. unlabeled compounds in biological matrices .

Analytical Chemistry and Diagnostics

In mass spectrometry, the distinct mass shift conferred by 13C^{13}\text{C} and deuterium enables unambiguous identification of 2-Methylthiopurine metabolites in complex biological samples. This is critical for developing high-throughput assays, such as the absorbance-based TPMT activity assay described by recent studies . By spiking samples with 2-Methylthiopurine-13C, d3, laboratories normalize signal intensities and improve quantification accuracy in clinical diagnostics .

Pharmacological and Clinical Implications

Drug-Drug Interaction Studies

TPMT polymorphisms significantly influence thiopurine toxicity, with 0.3–0.6% of populations being TPMT-deficient . Using 2-Methylthiopurine-13C, d3, researchers screen for drugs that inhibit TPMT, such as nonsteroidal anti-inflammatory drugs (NSAIDs), which exacerbate thiopurine toxicity by reducing methylation capacity . These studies inform clinical guidelines for co-prescribing medications and personalizing thiopurine therapy based on TPMT genotype .

Advancing Personalized Medicine

The integration of stable isotope tracers into pharmacogenomic research bridges genetic data with phenotypic drug responses. For example, patients harboring TPMT *3C alleles exhibit reduced enzyme activity and require lower thiopurine doses . By correlating isotopic tracer data with genetic profiles, clinicians predict individual metabolic capacities and minimize adverse effects .

Challenges and Future Directions

While 2-Methylthiopurine-13C, d3 offers significant research utility, challenges remain:

  • Synthetic Complexity: High costs of isotopic precursors and multi-step syntheses limit accessibility .

  • Regulatory Hurdles: Regulatory agencies require extensive validation for isotopic tracers used in clinical trials .

Future efforts should prioritize:

  • Automated Synthesis Platforms: Reducing production costs via flow chemistry or enzymatic methods .

  • Multiplexed Tracers: Developing multi-isotope-labeled analogs for simultaneous tracking of multiple metabolic pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator